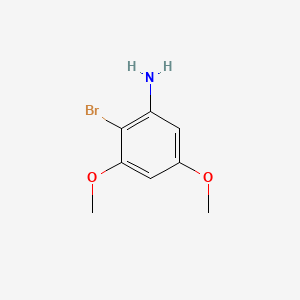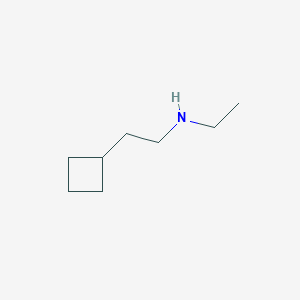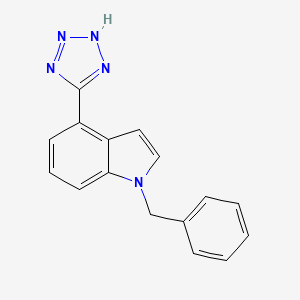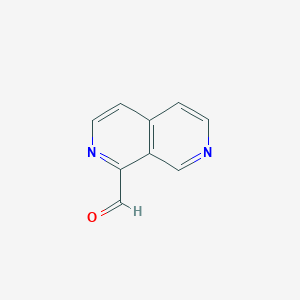
2-氯-5-(2-氧代咪唑烷-1-基)苯甲酸
描述
“2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1183424-11-4 . It has a molecular weight of 240.65 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” has been studied using X-ray diffraction . The resolution of the structure is 2.00 Å .Physical And Chemical Properties Analysis
“2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a powder at room temperature . It has a molecular weight of 240.65 .科学研究应用
抗菌应用
该化合物及其衍生物已被探索其抗菌功效。例如,合成了连接到苯并咪唑部分的衍生物,苯并咪唑以其在抗菌和抗癌活性等生物领域的作用而闻名,并评估了其抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的有效性 (El-Meguid, 2014)。
合成方法
研究还集中在涉及该化合物的合成方法上。例如,已经开发了通过使 3-(1H-苯并咪唑-2-基)-4-羟基-苯甲酸与取代的苯甲酸酰肼反应来微波促进衍生物的合成,说明了该化合物在合成有机化学中的多功能性 (Lei 等人, 2013)。
生物活性评价
此外,该化合物的衍生物已被合成并评估其潜在的抗结核特性,表明其在开发新的治疗剂中的相关性 (Liu 等人, 2012)。此外,绿色合成方法已应用于使用 2-氧代咪唑烷-1,3-二磺酸创建新型化合物,证明了该化合物在环保化学过程中的作用 (Shahi 等人, 2018)。
作用机制
Target of Action
The primary target of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . This interaction inhibits the activity of PYCR1, disrupting the normal function of the enzyme .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway. Proline is an amino acid that plays a crucial role in protein synthesis and structure. By inhibiting PYCR1, the production of proline is reduced, which can disrupt protein synthesis and affect the growth and proliferation of cancer cells .
Result of Action
The inhibition of PYCR1 by 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid can lead to a decrease in proline production, potentially disrupting the growth and proliferation of cancer cells . This makes the compound a potential therapeutic agent for cancer treatment .
安全和危害
生化分析
Biochemical Properties
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis . This interaction inhibits the activity of PYCR1, leading to a decrease in proline production. Proline is an important amino acid that contributes to protein synthesis and cellular stress responses. By inhibiting PYCR1, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid can modulate proline levels and affect cellular metabolism.
Cellular Effects
The effects of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting proline biosynthesis . This disruption leads to a reduction in protein synthesis and an increase in cellular stress, ultimately resulting in cell death. Additionally, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid can influence cell signaling pathways, gene expression, and cellular metabolism by altering proline levels and affecting the activity of proline-dependent enzymes.
Molecular Mechanism
At the molecular level, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid exerts its effects through direct binding interactions with PYCR1 . This binding inhibits the enzyme’s activity, preventing the conversion of Δ1-pyrroline-5-carboxylate to proline. The inhibition of PYCR1 leads to a decrease in proline levels, which in turn affects protein synthesis and cellular stress responses. Additionally, the compound may influence gene expression by modulating the activity of proline-dependent transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid can lead to sustained inhibition of PYCR1 and persistent effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits PYCR1 without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is involved in metabolic pathways related to proline biosynthesis . By inhibiting PYCR1, the compound disrupts the conversion of Δ1-pyrroline-5-carboxylate to proline, leading to altered metabolic flux and changes in metabolite levels. This disruption can affect various cellular processes, including protein synthesis, cellular stress responses, and energy metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and mitochondria, where it can exert its inhibitory effects on PYCR1. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is primarily in the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments. In the cytoplasm, the compound interacts with PYCR1 to inhibit proline biosynthesis, while in the mitochondria, it may affect mitochondrial function and energy metabolism.
属性
IUPAC Name |
2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWJXSPVCHJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)




![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)

![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)



![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)